5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Description
5-[(4-Chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenylsulfonyl group at position 5 and an N-methylcarboxamide moiety at position 3. The sulfonyl group enhances electron-withdrawing properties, while the N-methyl substituent likely improves lipophilicity and metabolic stability compared to bulkier analogs.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDLTRTPNBGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: Methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to produce 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thionyl chloride to form 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid.
Sulfonylation: The carboxylic acid is then treated with chlorosulfonic acid to introduce the sulfonyl group, yielding 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylic acid.
Amidation: Finally, the carboxylic acid is converted to the carboxamide by reacting with methylamine, resulting in the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, and automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid are employed under controlled conditions to achieve substitution on the aromatic ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to thiadiazoles. For instance, derivatives containing the thiadiazole moiety have shown promising activity against Mycobacterium tuberculosis. In one study, compounds with similar scaffolds exhibited efficacy comparable to established treatments like isoniazid and ethambutol, indicating that 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide may also possess significant antimycobacterial potential .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer effects. Research indicates that 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide can inhibit the viability of various cancer cell lines, including those from breast, lung, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | Decreased cell viability | |
| Lung Cancer | Reduced proliferation | |
| Colon Cancer | Induced apoptosis |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant in various biochemical pathways. For example, it has shown inhibitory effects on acetylcholinesterase and α-glycosidase, which are critical in neurodegenerative diseases and diabetes management respectively .
Synthesis and Derivatives
The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.
Case Study: Synthesis Methodology
A common synthesis route involves:
- Formation of the thiadiazole ring through cyclization.
- Introduction of the sulfonyl group via sulfonation reactions.
- Final modifications to introduce the methyl and carboxamide groups.
This synthetic flexibility allows for the exploration of numerous analogs with potentially enhanced activity profiles.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thiadiazole derivatives have indicated low toxicity levels at therapeutic doses, suggesting a favorable safety margin for 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide . Further studies are warranted to establish comprehensive toxicological data.
Conclusions and Future Directions
5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide represents a promising candidate in drug development due to its diverse biological activities ranging from antimycobacterial to anticancer effects. Ongoing research should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.
Future studies could also investigate the potential for combination therapies using this compound alongside existing treatments to enhance efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the thiadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
The carboxamide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:
*Estimated based on structural similarity to analogs.
Key Observations :
- N-Methyl (Target) : Balances solubility and lipophilicity, making it suitable for oral bioavailability.
- N,N-Dimethyl : Higher metabolic stability but possibly lower aqueous solubility.
- N-Propyl : Enhanced membrane permeability but may require formulation adjustments for solubility.
Sulfonyl vs. Sulfanyl Modifications
Replacing the sulfonyl (SO2) group with sulfanyl (S) alters electronic and steric properties:
Key Observations :
- Sulfonyl groups improve solubility and hydrogen-bonding capacity, critical for target engagement.
- Sulfanyl analogs may exhibit higher membrane permeability but reduced stability in oxidative environments.
Biological Activity
5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8ClN3O3S2
- Molecular Weight : 317.77 g/mol
- CAS Number : 306977-14-0
The biological activity of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is primarily attributed to its ability to inhibit specific enzymes and proteins by binding to their active sites. This interaction disrupts essential biological processes in target organisms, which underpins its potential as an antimicrobial and antiparasitic agent.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for the survival of pathogens.
- Binding Affinity : Molecular docking studies indicate that this compound binds effectively to various biological targets, enhancing its efficacy against multiple pathogens.
Biological Activities
The compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.
- Antiparasitic Properties : Potential use in treating infections caused by parasites.
- Anticancer Effects : Some studies suggest that derivatives of thiadiazole compounds can exhibit anticancer properties.
Antimicrobial Studies
Recent studies have highlighted the antimicrobial potential of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. For instance, it has shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to standard treatments like isoniazid.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide | <0.1 | Antitubercular |
| Isoniazid | 0.1 | Standard Antitubercular |
Case Studies
-
Study on Antimycobacterial Activity :
A study evaluated the antimycobacterial activity of various thiadiazole derivatives against Mycobacterium tuberculosis strain H37Rv. The compound exhibited potent activity with an MIC of less than 0.1 µM, indicating its potential as a new therapeutic agent for tuberculosis treatment . -
Evaluation of Cytotoxicity :
The cytotoxicity of the compound was assessed using human embryonic kidney cells (HEK-293) and mouse fibroblast cell lines (CCL-1). The results indicated low cytotoxicity with high selectivity indices (SI), suggesting that the compound is safe for use in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide, and how can reaction yields be optimized?
A multistep synthesis is typically employed, starting with the preparation of the thiadiazole core. A plausible route involves:
Sulfonation : Reacting 4-chlorobenzenesulfonyl chloride with a thiadiazole precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Carboxamide Formation : Coupling the intermediate with methylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Optimization : Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical factors affecting yield .
Q. How should researchers address low aqueous solubility during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers.
- Micellar Systems : Incorporate surfactants like Tween-80 or Cremophor EL.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions while preserving bioactivity .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- NMR : H and C NMR to confirm sulfonyl and carboxamide groups (e.g., sulfonyl SO protons appear downfield at δ 7.5–8.5 ppm).
- HPLC-MS : Reverse-phase C18 columns with ESI-MS for purity (>95%) and molecular ion confirmation (e.g., [M+H] at m/z 357.8) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemistry and intermolecular interactions (e.g., C–H···O/Cl bonding patterns) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- QSAR : Correlate substituent effects (e.g., 4-Cl vs. 4-F) with activity using Hammett σ constants .
Q. What strategies resolve contradictions in bioactivity data across cell lines or animal models?
Q. How can the thiadiazole core’s electronic properties be tuned to enhance target selectivity?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to modulate sulfonyl group reactivity.
- Isosteric Replacement : Replace sulfur in the thiadiazole ring with selenium (as in selenadiazole derivatives) to alter π-stacking interactions .
Methodological Tables
Q. Table 1. Solubility Parameters in Common Solvents
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| Water | 0.12 | Shake-flask HPLC | |
| DMSO | 45.6 | Gravimetric | |
| Ethanol | 3.8 | UV-Vis |
Q. Table 2. In Vitro Cytotoxicity Data (IC, μM)
| Cell Line | IC | Assay Type | Reference |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | MTT | |
| MCF-7 | 18.7 ± 2.1 | SRB | |
| HepG2 | 24.9 ± 3.0 | ATP Luminescence |
Key Research Gaps
- Mechanistic Studies : Elucidate the role of sulfonyl-thiadiazole motifs in modulating apoptosis vs. necrosis pathways.
- In Vivo Toxicity : Conduct ADMET profiling in zebrafish or rodents to assess neurotoxicity and hepatotoxicity.
- Synergistic Combinations : Screen with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
